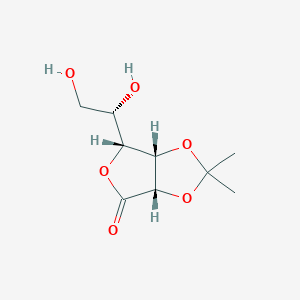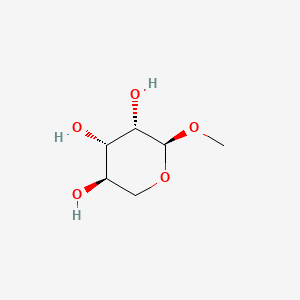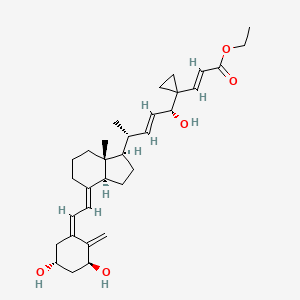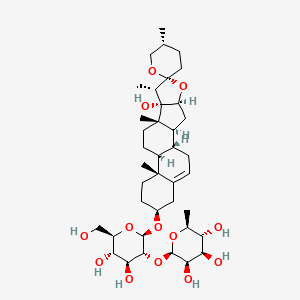
2,3-O-Isopropylidene-L-gulonolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-O-Isopropylidene-L-gulonolactone is a molecular entity extensively employed in the highly specialized field of biomedicine . It serves as a pivotal intermediary constituent in the intricate synthesis pathways of diverse pharmacological agents . It is also an important raw material for the synthesis of C-nucleosides, prostanoids, and GABA analogs via homochiral 2-piperidones .
Synthesis Analysis
New polyurethanes with lactone groups in the pendants and main chains were synthesized by the polyaddition of two kinds of L-gulonolactone-derived diols (2,3-O-isopropylidene-L-gulono-1,4-lactone and 5,6-O-isopropylidene-L-gulono-1,4-lactone) with hexamethylene diisocyanate and methyl (S)-2,6-diisocyanatohexanoate and by the subsequent deprotection of isopropylidene groups .Molecular Structure Analysis
The molecular formula of 2,3-O-Isopropylidene-L-gulonolactone is C9H14O6 . The molecular weight is 218.2 .Chemical Reactions Analysis
The data are consistent with the following sequence of reactions: (a) combination of the enzyme with L-gulono-γ-lactone; (b) reduction of the enzyme to produce ascorbic acid; © combination of the reduced enzyme with oxidant, which can be either oxygen or 2,6-dichloroindophenol (DCI); and (d) oxidation to the original state .Physical And Chemical Properties Analysis
The molecular formula of 2,3-O-Isopropylidene-L-gulonolactone is C9H14O6 . The molecular weight is 218.2 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2,3-O-Isopropylidene-L-gulonolactone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structure, interactions, and expression levels.
Synthesis of C-Nucleosides
This compound is an important raw material for the synthesis of C-nucleosides . C-nucleosides are nucleosides in which the base is linked to the sugar moiety via a carbon-carbon bond, rather than the typical nitrogen-carbon bond. They have potential applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Synthesis of Prostanoids
2,3-O-Isopropylidene-L-gulonolactone can also be used in the synthesis of prostanoids . Prostanoids are a subclass of eicosanoids, which are lipid compounds with wide-ranging biological activities, including roles in inflammation, fever, and the regulation of blood pressure.
Synthesis of GABA Analogs
This compound is used in the synthesis of GABA (gamma-aminobutyric acid) analogs via homochiral 2-piperidones . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its analogs can have potential applications in the treatment of various neurological disorders.
Biochemical Compound Preparation
2,3-O-Isopropylidene-L-gulonolactone is used as a starting material for the preparation of various biochemical compounds . This could include a wide range of substances with potential applications in biological research and drug development.
Wirkmechanismus
Target of Action
It is known that this compound is used as a biochemical for proteomics research .
Mode of Action
The mode of action of 2,3-O-Isopropylidene-L-gulonolactone involves aza-Diels-Alder mechanism . This mechanism is highly efficient and stereoselective, allowing for gram-scale synthesis .
Biochemical Pathways
It is used in the synthesis of novel furanotetrahydroquinoline derivatives , which suggests that it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its molecular weight is 2182 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Its use in the synthesis of novel furanotetrahydroquinoline derivatives suggests that it may have significant effects at the molecular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSBRIPVSPUGBC-VZFHVOOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)


![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)




